An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid
An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylbutanoic acid, with the CAS number 854432-06-7, is a halogenated carboxylic acid. Its structure, featuring a bromine atom and a quaternary carbon center, suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The steric hindrance around the bromine atom, due to the adjacent dimethyl groups, is a key structural feature that influences its reactivity. This guide provides a comprehensive overview of its chemical properties, potential synthesis and purification methods, and a discussion of its reactivity, based on available chemical principles and data for related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 195.05 g/mol | PubChem |
| Monoisotopic Mass | 193.99425 Da | PubChem[1] |
| CAS Number | 854432-06-7 | Kuujia.com[2] |
| Predicted XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Experimental Protocols
Synthesis of 4-Bromo-3,3-dimethylbutanoic Acid (Proposed)
A specific, validated experimental protocol for the synthesis of 4-bromo-3,3-dimethylbutanoic acid is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations. One potential approach involves the free-radical bromination of 3,3-dimethylbutanoic acid. This method utilizes a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), to generate bromine radicals from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The bromine radical can then abstract a hydrogen atom from the carbon chain, followed by reaction with another bromine source to yield the brominated product.
It is important to note that free-radical bromination can lead to a mixture of products due to the presence of different types of C-H bonds (primary, secondary, and tertiary).[3][4] The tertiary C-H bond at the 3-position is typically more reactive towards radical abstraction, but the formation of the desired 4-bromo isomer would depend on the reaction conditions and the relative stability of the intermediate radicals.
Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis of 4-Bromo-3,3-dimethylbutanoic acid.
Purification of Brominated Carboxylic Acids
A general procedure for the purification of carboxylic acids, which can be adapted for 4-bromo-3,3-dimethylbutanoic acid, involves several steps to remove impurities.[5]
-
Acid-Base Extraction: The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to regenerate the carboxylic acid, which can be extracted back into an organic solvent.
-
Drying and Solvent Removal: The organic layer containing the purified acid is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Crystallization or Distillation: Depending on the physical state of the product, final purification can be achieved by crystallization from a suitable solvent or by distillation under reduced pressure.
Reactivity and Potential Applications
The chemical reactivity of 4-bromo-3,3-dimethylbutanoic acid is dictated by the two functional groups present: the carboxylic acid and the alkyl bromide.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Carbon-Bromine Bond: The carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions. However, the presence of the two methyl groups on the adjacent carbon (the 3-position) creates significant steric hindrance, which is expected to slow down the rate of Sₙ2 reactions at the 4-position. Elimination reactions (E2) may also be affected by this steric bulk.
This unique combination of a reactive carboxylic acid and a sterically hindered alkyl bromide makes 4-bromo-3,3-dimethylbutanoic acid a potentially valuable intermediate for the synthesis of complex molecules where selective reaction at one functional group is required while the other remains protected by steric hindrance.
Logical Relationship of Reactivity:
Caption: Reactivity pathways of 4-Bromo-3,3-dimethylbutanoic acid.
Biological Activity
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of 4-bromo-3,3-dimethylbutanoic acid. However, various brominated organic compounds and substituted carboxylic acids have been investigated for their biological effects, including cytotoxic and anticancer activities.[6][7][8] The presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is required to determine the biological profile of this particular compound.
Safety Information
Specific safety data for 4-bromo-3,3-dimethylbutanoic acid is not available. However, based on the properties of similar compounds, such as 4-bromobutyric acid, it should be handled with care.[9][10][11] It is likely to be corrosive and may cause skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-3,3-dimethylbutanoic acid is a chemical compound with potential for use in synthetic organic chemistry. While detailed experimental data is currently lacking, this guide provides a summary of its known properties and outlines potential synthetic and purification strategies based on established chemical principles. The unique structural feature of a sterically hindered alkyl bromide combined with a carboxylic acid functional group makes it an interesting target for further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform thorough safety assessments before handling this compound.
References
- 1. PubChemLite - 4-bromo-3,3-dimethylbutanoic acid (C6H11BrO2) [pubchemlite.lcsb.uni.lu]
- 2. 854432-06-7(4-bromo-3,3-dimethylbutanoic acid) | Kuujia.com [nl.kuujia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chegg.com [chegg.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
